(S)-2-Amino-2-(3,4-difluorophenyl)ethanol
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Overview
Description
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol is a chiral compound with significant importance in the field of medicinal chemistry. It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,4-difluorophenyl)ethanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using ketoreductases (KREDs) such as ChKRED20 . This biocatalytic approach is favored for its high enantioselectivity and eco-friendly nature. The reaction conditions often include the use of NAD(P)H as a cofactor and a suitable buffer system to maintain the enzyme’s activity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using engineered ketoreductases. These enzymes are optimized for higher activity and stability through protein engineering techniques such as iterative saturation mutagenesis . The process involves the use of whole microbial cells or isolated enzymes to achieve high yields and purity of the desired chiral alcohol .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
The major products formed from these reactions include various chiral alcohols, ketones, and amides, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme kinetics and mechanisms.
Industry: The compound is used in the production of chiral pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,4-difluorophenyl)ethanol involves its interaction with specific molecular targets. For instance, in the synthesis of ticagrelor, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular pathways involved include the reduction of the ketone precursor and subsequent functionalization to achieve the desired pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol: Another chiral alcohol used as an intermediate in pharmaceutical synthesis.
(S)-2-Amino-2-(4-fluorophenyl)ethanol: A similar compound with a single fluorine substitution, used in different medicinal applications.
Uniqueness
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol is unique due to its dual fluorine substitution, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex pharmaceuticals .
Properties
IUPAC Name |
(2S)-2-amino-2-(3,4-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJNHFPGJRBNQM-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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